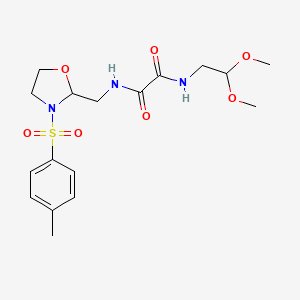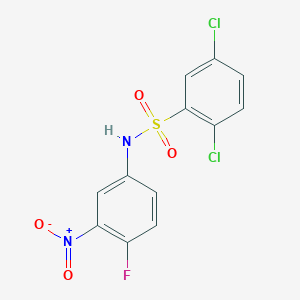![molecular formula C11H10F3N5O2 B2452287 N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide CAS No. 2418681-45-3](/img/structure/B2452287.png)
N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lymphoma and leukemia.
Mecanismo De Acción
TAK-659 works by inhibiting the activity of BTK, which is a crucial enzyme involved in the signaling pathways that promote cancer cell survival and proliferation. BTK is a member of the Tec family of non-receptor tyrosine kinases and plays a critical role in B-cell receptor (BCR) signaling. Inhibition of BTK by TAK-659 leads to the disruption of BCR signaling, which ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies. In animal models of lymphoma and leukemia, TAK-659 has been shown to inhibit tumor growth and induce apoptosis in cancer cells. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, which makes it a promising candidate for cancer treatment. TAK-659 has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of TAK-659 is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration schedule for TAK-659 in clinical trials.
Direcciones Futuras
There are several potential future directions for the development of TAK-659 as a cancer treatment. One area of focus is the development of combination therapies that target multiple signaling pathways involved in cancer cell survival and proliferation. Another area of focus is the development of novel formulations of TAK-659 that improve its solubility and bioavailability. Additionally, further studies are needed to determine the efficacy of TAK-659 in clinical trials and its potential as a treatment for other types of cancer.
Métodos De Síntesis
The synthesis of TAK-659 involves a multistep process that starts with the reaction of 4-(trifluoromethyl)pyridine-2-amine with ethyl chloroacetate to form ethyl 4-(trifluoromethyl)pyridin-2-ylacetate. This intermediate is then reacted with cyanomethyl magnesium bromide to form the corresponding cyanomethyl ketone. The final step involves the reaction of the cyanomethyl ketone with N-(tert-butoxycarbonyl)glycine to form TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that TAK-659 is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the survival and proliferation of cancer cells. TAK-659 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of lymphoma and leukemia.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O2/c12-11(13,14)7-1-3-16-8(5-7)19-10(21)18-6-9(20)17-4-2-15/h1,3,5H,4,6H2,(H,17,20)(H2,16,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABXFZHELZOAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)NC(=O)NCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

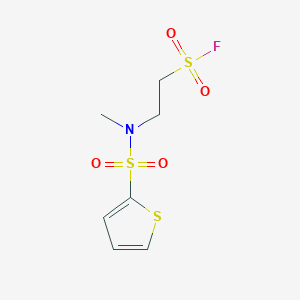

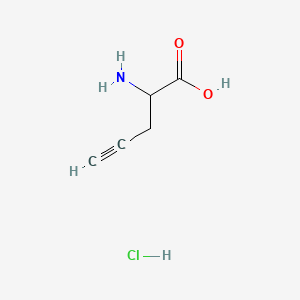
![Tert-butyl (1-oxo-1-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate](/img/structure/B2452210.png)
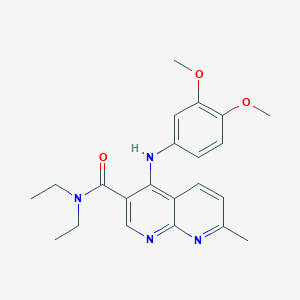

![4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2452215.png)
![1-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2452216.png)
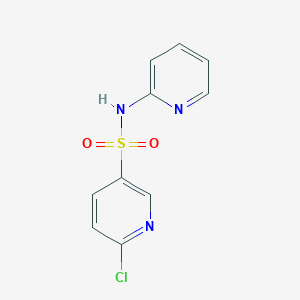
![1-(3-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2452218.png)
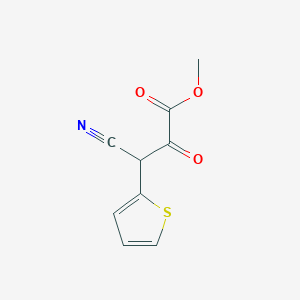
![2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B2452222.png)
